Encecanescin
Description
Encecanescin, a bicyclic chromene derivative (C₂₈H₃₄O₅), was first isolated from the leaves of Eupatorium aschembornianum . Its structure was elucidated via high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and X-ray crystallography, revealing a unique dimeric chromene framework with gem-dimethyl groups at the C2 position . Notably, this compound crystallizes as a chiral mixture due to molecular disorder, resulting in two distinct conformers (1a and 1b) in the asymmetric unit . These conformers exhibit semi-boat geometries at the C2-linked ring, with differences in the orientation of the gem-dimethyl groups .
Spectroscopic analyses, including ¹H/¹³C-NMR, FTIR, and Raman, confirmed its structural features and dynamic conformational behavior in solution . Density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) further validated the stability of its three most prevalent conformers (2–4) in chloroform .
Properties
CAS No. |
87592-85-6 |
|---|---|
Molecular Formula |
C28H34O5 |
Molecular Weight |
450.6 g/mol |
IUPAC Name |
7-methoxy-6-[(1R)-1-[1-(7-methoxy-2,2-dimethylchromen-6-yl)ethoxy]ethyl]-2,2-dimethylchromene |
InChI |
InChI=1S/C28H34O5/c1-17(21-13-19-9-11-27(3,4)32-23(19)15-25(21)29-7)31-18(2)22-14-20-10-12-28(5,6)33-24(20)16-26(22)30-8/h9-18H,1-8H3/t17-,18?/m1/s1 |
InChI Key |
YVOFPTMROPMBQF-QNSVNVJESA-N |
SMILES |
CC(C1=C(C=C2C(=C1)C=CC(O2)(C)C)OC)OC(C)C3=C(C=C4C(=C3)C=CC(O4)(C)C)OC |
Isomeric SMILES |
C[C@H](C1=C(C=C2C(=C1)C=CC(O2)(C)C)OC)OC(C)C3=C(C=C4C(=C3)C=CC(O4)(C)C)OC |
Canonical SMILES |
CC(C1=C(C=C2C(=C1)C=CC(O2)(C)C)OC)OC(C)C3=C(C=C4C(=C3)C=CC(O4)(C)C)OC |
Synonyms |
(R*,R*)-(+-)-6,6'-(oxydiethylidine)bis(7-methoxy-2,2-dimethyl-2H-1-benzopyran) encecanescin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Encecanescin belongs to the chromene family, which includes structurally and functionally related compounds. Below, we compare this compound with two chromene derivatives: 6-acetyl-7-hydroxy-8-methoxy-2,2-dimethylchromene (18) and 3,5-diprenyl-4-hydroxyacetophenone (21) (Table 1) .
Table 1: Structural and Functional Comparison of this compound and Related Chromenes
Key Differences and Similarities:
Structural Complexity: this compound’s bicyclic framework distinguishes it from monocyclic chromenes like compound 18 . The gem-dimethyl groups at C2 contribute to its conformational flexibility, whereas 18’s rigidity arises from acetyl and methoxy substituents . Compound 21 lacks a chromene backbone entirely, featuring an acetophenone core with prenyl chains, highlighting functional diversity within the broader chromene-related family .
Spectroscopic Behavior: this compound’s NMR spectra (δC-3: 127.3; δC-4: 122.7) reflect electron delocalization across its bicyclic system, contrasting with 18’s deshielded carbonyl (δC=O: ~200 ppm) .
Synthetic Accessibility :
- This compound is exclusively isolated from natural sources, whereas derivatives like 18 can be chemically modified (e.g., acetylation to form 19 ) .
Computational Insights:
DFT studies on this compound’s conformers (2–4) revealed Boltzmann-weighted stability trends, with conformer 2 dominating in chloroform . Such analyses are absent for 18 and 21 , limiting direct computational comparisons.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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